Hexacyanocobaltate (III)
Overview
Description
Hexacyanocobaltate (III) is a compound that is often used in the formation of a xerogel via a cyanogel . This gel has potential use in solid-state gas sensors . It is also used as a reagent . The compound is typically available as light yellow crystals .
Synthesis Analysis
Hexacyanocobaltate (III) can be synthesized through various methods. For instance, it can be used as a complexing agent to synthesize double metal cyanide catalysts . In another method, hydrotalcite-like minerals containing Mg2±Al3±Xn− (Xn− = NO3−, Cl−, SO42−, or CrO42−), Zn2±Al3±NO3−, or Zn2±Cr3±NO3− ions, were intercalated with Co (CN)63− by an anion exchange method .
Molecular Structure Analysis
The molecular formula of Hexacyanocobaltate (III) is C6CoN6 . The structure of this compound is modulated by the metal used to form the 3D framework from the elemental building block, the hexacyanocobaltate (III) ion . This family of microporous compounds can be considered as tunable zeolites, with a pore volume and a system of pore windows appropriate for separation and storage of small molecules .
Chemical Reactions Analysis
The photoreactions of hexacyanocobaltate (III) in non-aqueous solvents (methanol, ethanol, acetonitrile, DMF, pyridine) caused by irradiation at 365 nm or 313 nm are found to be the photosolvation . Another study shows that hydrotalcite-like minerals, containing Mg2±Al3±Xn− (Xn− = NO3−, Cl−, SO42−, or CrO42−), Zn2±Al3±NO3−, or Zn2±Cr3±NO3− ions, were intercalated with Co (CN)63− by an anion exchange method .
Physical And Chemical Properties Analysis
Hexacyanocobaltate (III) appears as light yellow crystals . It has a density of 1.87 g/cm3 . It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . Contact with acids liberates very toxic gas .
Scientific Research Applications
Porous Framework Properties
Hexacyanocobaltate(III) plays a significant role in the formation of porous frameworks when combined with divalent transition metals. These frameworks are analogous to tunable zeolites, showing potential for the separation and storage of small molecules due to their modifiable pore volume and window system. Their adsorption properties, thermal stability, and dehydration process have been extensively studied (Roque et al., 2007).
Separation of Radiocesium
Zinc hexacyanocobaltate(III) has been utilized for the separation of radiocesium from aqueous solutions and simulated medium active waste, showcasing its potential in waste treatment and environmental remediation (Mekhail & Benyamin, 1991).
Probing Protein Interactions
Hexacyanocobaltate(III) has demonstrated utility as a sensitive probe for studying protein interactions with anions in aqueous solutions, as shown by 59 Co NMR linewidth measurements (Raj et al., 1980).
Photoreactions in Non-aqueous Solvents
Hexacyanocobaltate(III) undergoes photoreactions in non-aqueous solvents, which is of interest for understanding chemical dynamics under different conditions (Nakamaru et al., 1975).
Coordination Chemistry and Luminescence
A study on the coordination complex of hexacyanocobaltate(III) and Tm(III) revealed its potential in medicinal applications due to its brilliant luminescence properties (Muddassir, 2020).
Ion-exchange Mechanism for Caesium Sorption
Hexacyanocobaltate(III)'s sorption properties, specifically regarding the retention of caesium, suggest an ion-exchange mechanism. This insight is pivotal for applications in environmental remediation and waste management (Mekhail et al., 2007).
Pharmaceutical Applications
In pharmaceutical research, hexacyanocobaltate(III) derivatives have been employed for the determination of certain drugs, underlining its role in analytical chemistry and drug testing (Walash et al., 1988).
Incorporation in Crystals
Research on the incorporation of hexacyanocobaltate(III) in potassium chloride crystals contributes to the understanding of crystallography and material science (Carter et al., 2003).
Charge Transfer Phenomena
Studies on the charge transfer in hexacyanocobaltate(III) compounds provide insights into electronic properties and could influence the development of electronic materials (Braterman, 1966).
Thermal Expansion Properties
Silver(I) hexacyanocobaltate(III) exhibits both positive and negative thermal expansion, a property that is rare and of great interest in materials science (Goodwin et al., 2008).
Safety And Hazards
Hexacyanocobaltate (III) is considered hazardous. It is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . Contact with acids liberates very toxic gas . Safety measures include wearing protective gloves, clothing, eye protection, and face protection . If exposed or concerned, one should get medical advice or attention .
Future Directions
properties
IUPAC Name |
cobalt-60(3+);hexacyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3/i;;;;;;1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAVHWMCBDFDCM-KTTJZPQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[60Co+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6CoN6-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13963-58-1 (tri-potassium salt), 14039-23-7 (tri-hydrochloride salt), 14049-79-7 (zinc[2:3]salt), 14123-08-1 (cobalt(2+)[2:3]salt), 14564-70-6 (tetra-potassium salt) | |
Record name | Hexacyanocobaltate (III) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexacyanocobaltate (III) | |
CAS RN |
17632-85-8 | |
Record name | Cobaltate(3-)-60Co, hexakis(cyano-C)-, (OC-6-11)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17632-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexacyanocobaltate (III) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017632858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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